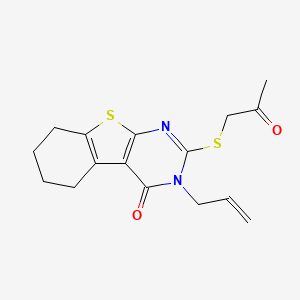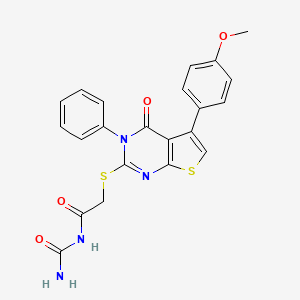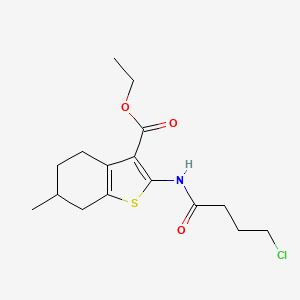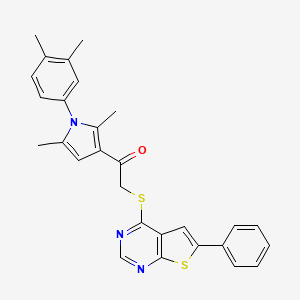![molecular formula C14H17ClN2OS B7726877 Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- CAS No. 61339-51-3](/img/structure/B7726877.png)
Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)-
Overview
Description
Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- is a synthetic organic compound with the molecular formula C14H17ClN2OS This compound is characterized by the presence of a butanamide backbone substituted with a chloro group and a cyano-tetrahydro-methylbenzo[b]thienyl moiety
Preparation Methods
The synthesis of Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . This process can be carried out using solvent-free methods, stirring at room temperature, or heating. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or catalytic methods, to produce the compound in larger quantities.
Chemical Reactions Analysis
Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s thiophene moiety is known to interact with various biological targets, potentially modulating enzyme activity or receptor binding . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar biological activities.
Cyanoacetamide derivatives: These compounds have a cyano group and amide functionality, making them useful in similar synthetic applications.
Chloro-substituted amides: These compounds have a chloro group attached to an amide, which can influence their reactivity and biological properties. The uniqueness of Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-9-4-5-10-11(8-16)14(19-12(10)7-9)17-13(18)3-2-6-15/h9H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYFQXXJVWRGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141811 | |
| Record name | 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61339-51-3 | |
| Record name | 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61339-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B7726794.png)
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B7726808.png)
![3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7726814.png)

![3-Allyl-5-(4-fluorophenyl)-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B7726820.png)
![2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7726825.png)


![methyl (2Z)-2-[(1-acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B7726853.png)
![N-(2-morpholin-4-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7726863.png)
![4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B7726866.png)


![2-{[2-(naphthalen-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7726893.png)
